molecular formula C9H8ClNO2 B14235247 5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine CAS No. 406479-74-1

5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine

Cat. No.: B14235247
CAS No.: 406479-74-1
M. Wt: 197.62 g/mol
InChI Key: DUIKBNSDPKMHMF-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a chloro, methoxy, and prop-2-ynyloxy substituent on the pyridine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Chlorination: Introduction of the chloro group at the 5-position of the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: Introduction of the methoxy group at the 3-position using methanol and a suitable catalyst.

    Alkynylation: Introduction of the prop-2-ynyloxy group at the 2-position using propargyl alcohol and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or prop-2-ynyloxy groups.

    Reduction: Reduction reactions could target the chloro group, converting it to a different functional group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new drugs.

Industry

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Materials Science: Use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular pathways. In chemical reactions, it may act as a nucleophile or electrophile, participating in various transformations.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-benzene: Similar structure but with a benzene ring instead of pyridine.

    5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-thiophene: Similar structure but with a thiophene ring instead of pyridine.

Uniqueness

The presence of the pyridine ring in 5-Chloro-3-methoxy-2-(prop-2-ynyloxy)-pyridine may impart unique electronic properties, making it more suitable for certain applications compared to its benzene or thiophene analogs.

Properties

CAS No.

406479-74-1

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

5-chloro-3-methoxy-2-prop-2-ynoxypyridine

InChI

InChI=1S/C9H8ClNO2/c1-3-4-13-9-8(12-2)5-7(10)6-11-9/h1,5-6H,4H2,2H3

InChI Key

DUIKBNSDPKMHMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)Cl)OCC#C

Origin of Product

United States

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